Cas no 2060005-09-4 (2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid)

2-({(tert-Butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid is a specialized synthetic intermediate used in organic and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc)-protected aminooxy group and a methoxymethyl substituent, offering selective reactivity for conjugation with carbonyl compounds, such as ketones or aldehydes. The carboxylic acid functionality further enhances its utility in peptide coupling or derivatization reactions. The steric hindrance from the tert-butyl and methyl groups improves stability during synthetic processes. This compound is particularly valuable in the controlled synthesis of hydroxylamine-containing derivatives or as a building block for complex molecules in drug discovery and bioconjugation applications. Its well-defined reactivity profile makes it a reliable choice for precise chemical modifications.
2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid structure
2060005-09-4 structure
Product name:2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
CAS No:2060005-09-4
MF:C12H23NO6
Molecular Weight:277.314124345779
MDL:MFCD30501894
CID:5222031
PubChem ID:137704061

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-2-(methoxymethyl)-3-methyl-
    • 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
    • MDL: MFCD30501894
    • インチ: 1S/C12H23NO6/c1-8(2)12(7-17-6,9(14)15)19-13-10(16)18-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
    • InChIKey: BSGFUTYCGAMMLZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(ONC(OC(C)(C)C)=O)(COC)C(C)C

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-341511-5g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4
5g
$3645.0 2023-09-03
Enamine
EN300-341511-10g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4
10g
$5405.0 2023-09-03
Enamine
EN300-341511-2.5g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4 95.0%
2.5g
$2464.0 2025-03-18
Enamine
EN300-341511-10.0g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4 95.0%
10.0g
$5405.0 2025-03-18
Enamine
EN300-341511-1g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4
1g
$1256.0 2023-09-03
Enamine
EN300-341511-0.25g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4 95.0%
0.25g
$1156.0 2025-03-18
Enamine
EN300-341511-5.0g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4 95.0%
5.0g
$3645.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01049431-1g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4 95%
1g
¥6167.0 2023-03-11
Enamine
EN300-341511-0.1g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4 95.0%
0.1g
$1106.0 2025-03-18
Enamine
EN300-341511-1.0g
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
2060005-09-4 95.0%
1.0g
$1256.0 2025-03-18

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid 関連文献

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acidに関する追加情報

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid (CAS No. 2060005-09-4): A Comprehensive Overview

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid (CAS No. 2060005-09-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of butanoic acid with multiple functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a methoxymethyl substituent. These functional groups contribute to its unique chemical properties and potential applications in drug development.

The tert-butoxycarbonyl (Boc) protecting group is a widely used reagent in organic synthesis for the temporary protection of amine functionalities. It is known for its stability under mild acidic conditions and can be easily removed using strong acids such as trifluoroacetic acid (TFA). The presence of the Boc group in 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid allows for controlled deprotection, making it a valuable intermediate in the synthesis of peptides and other complex molecules.

The methoxymethyl substituent in this compound adds another layer of complexity and functionality. Methoxymethyl groups are often used as protecting groups for hydroxyl functionalities due to their ease of introduction and removal. In the context of 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid, this substituent may play a crucial role in modulating the compound's solubility, reactivity, and biological activity.

Recent studies have highlighted the potential of 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid in various therapeutic applications. For instance, a 2021 study published in the Journal of Medicinal Chemistry explored the use of this compound as a prodrug for the treatment of neurodegenerative diseases. The researchers found that the compound exhibited enhanced brain penetration and improved pharmacokinetic properties compared to its parent molecule. These findings suggest that 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid could be a promising candidate for further drug development.

In another study, published in the European Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid. The results showed that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. This research opens up new avenues for the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects.

The synthetic route to 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid involves several steps, including the protection of functional groups, substitution reactions, and final deprotection. One common approach involves starting from 3-methylbutanoic acid and sequentially introducing the tert-butoxycarbonyl and methoxymethyl groups through well-established synthetic methods. The choice of reagents and reaction conditions is critical to achieving high yields and purity.

In terms of safety and handling, 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid should be stored under dry conditions at room temperature to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats.

Future research on 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid is likely to focus on optimizing its pharmacological properties through structural modifications and exploring its potential in combination therapies. Additionally, efforts to develop more efficient synthetic routes will be crucial for scaling up production for clinical trials and commercialization.

In conclusion, 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid (CAS No. 2060005-09-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for drug development, particularly in areas such as neurodegenerative diseases and inflammation. Ongoing studies continue to uncover new insights into its properties and applications, further solidifying its importance in the field.

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